

Spectroscopic Profile of 2-Chloro-3-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Chloro-3-iodophenol**

Cat. No.: **B1312723**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3-iodophenol** (CAS No. 666727-31-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Chloro-3-iodophenol**.

Table 1: Predicted ^1H NMR Data

The ^1H NMR spectrum was predicted for a solution in Chloroform-d (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.6	Doublet of doublets	1H	H-6
~7.0 - 7.2	Triplet	1H	H-5
~6.8 - 7.0	Doublet of doublets	1H	H-4
~5.5 - 6.5	Broad Singlet	1H	OH

Note: The chemical shift of the phenolic hydroxyl proton (-OH) is highly variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum was predicted for a solution in CDCl_3 . Chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
~155	C-1 (C-OH)
~120	C-2 (C-Cl)
~95	C-3 (C-I)
~130	C-4
~125	C-5
~135	C-6

Table 3: Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands are based on characteristic frequencies for substituted phenols.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch (hydrogen-bonded)
3000 - 3100	Medium	Aromatic C-H stretch
1500 - 1600	Medium-Strong	Aromatic C=C ring stretch
~1220	Strong	C-O stretch
750 - 850	Strong	C-H out-of-plane bend
600 - 800	Medium	C-Cl stretch
500 - 600	Medium	C-I stretch

Table 4: Expected Mass Spectrometry (MS) Data

The expected mass spectrum is based on Electron Ionization (EI).

m/z	Relative Intensity	Assignment
254/256	High	[M] ⁺ (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotope pattern)
127	Medium	[M - Cl - I] ⁺ or fragment involving loss of halogens
93	Medium	[C ₆ H ₅ O] ⁺
65	Medium	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Chloro-3-iodophenol**. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ^1H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2-Chloro-3-iodophenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The spectral range is typically 4000-400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[\[1\]](#)

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

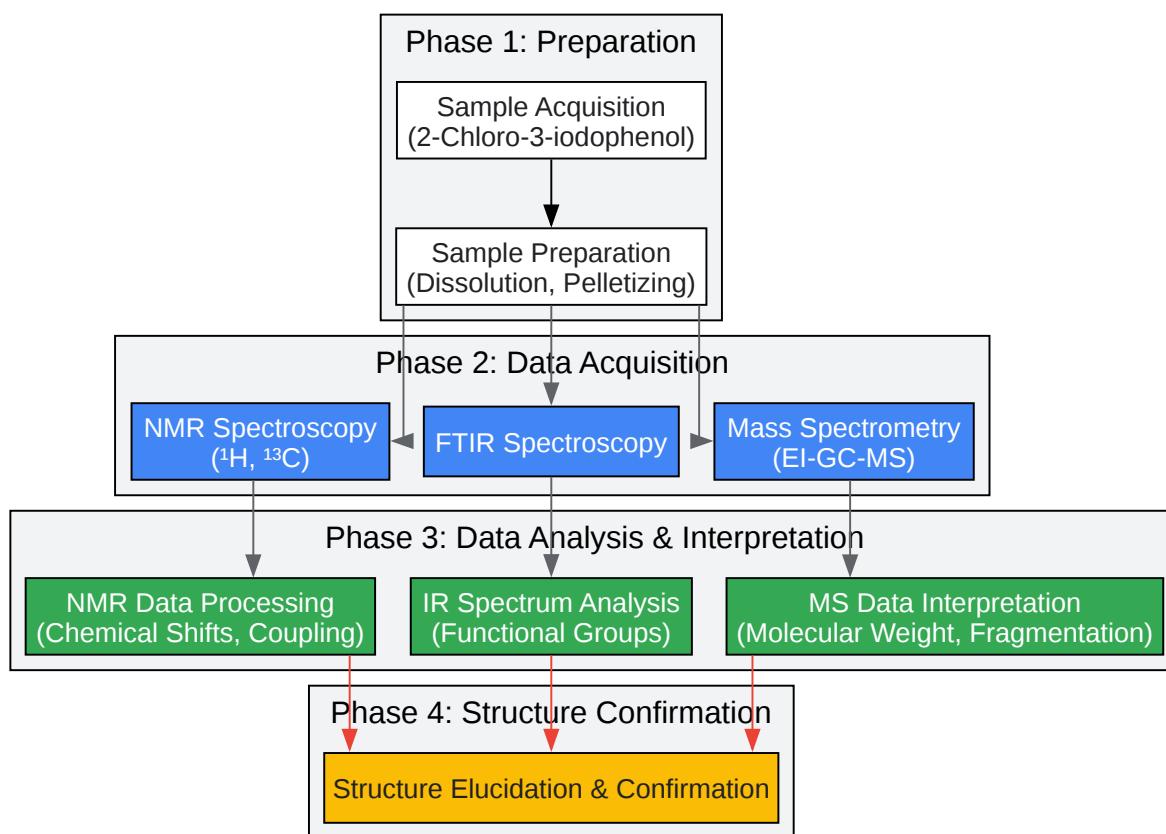
- Sample Preparation: Prepare a dilute solution of **2-Chloro-3-iodophenol** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Use a GC-MS system equipped with an EI source.[\[2\]](#)
- Gas Chromatography (GC):
 - Inject 1 μL of the sample solution into the GC.
 - Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Set up a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

- Mass Spectrometry (MS):
 - The EI source is typically operated at 70 eV.[\[2\]](#)
 - The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 40-400.
- Data Analysis: Identify the peak corresponding to **2-Chloro-3-iodophenol** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound.

Workflow for Spectroscopic Analysis of 2-Chloro-3-iodophenol

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Caption: Logical workflow for the spectroscopic characterization of **2-Chloro-3-iodophenol**.

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References

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